molecular formula C10H8ClN B1587620 5-Chloro-8-methylquinoline CAS No. 78941-95-4

5-Chloro-8-methylquinoline

Cat. No. B1587620
CAS RN: 78941-95-4
M. Wt: 177.63 g/mol
InChI Key: FOXFUGCJJRDBNG-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .


Synthesis Analysis

Quinoline derivatives are synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 5-Chloro-8-methylquinoline is C10H8ClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The average mass of 5-Chloro-8-methylquinoline is 177.630 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 293.4±20.0 °C at 760 mmHg, and a flash point of 159.1±7.4 °C .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-8-methylquinoline is a derivative of 8-hydroxyquinoline, a compound known for its pharmacological importance. In one study, a novel ligand derived from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride was synthesized, leading to the development of metal complexes with divalent transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These compounds underwent comprehensive physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, demonstrating their potential in various applications including antimicrobial activities against bacteria and fungi (K. .. Patel & H. S. Patel, 2017).

Corrosion Inhibition

Another application involves the use of 8-hydroxyquinoline derivatives, including those related to 5-Chloro-8-methylquinoline, as efficient corrosion inhibitors for metals. A study synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, which demonstrated significant inhibition of mild steel corrosion in an aggressive hydrochloric acid environment. These compounds form protective layers on the metal surface through adsorption, showcasing their potential in protecting industrial materials (M. Rbaa et al., 2019).

Chemotherapy for Neurodegenerative Diseases

Additionally, halogenated 8-hydroxyquinoline derivatives like Clioquinol, which is closely related to 5-Chloro-8-methylquinoline, have been investigated for their therapeutic potential beyond antimicrobial activities. Despite historical concerns over neurotoxicity, recent studies highlight Clioquinol's ability to inhibit proteasome function and its efficacy in preclinical cancer treatment. Its capacity to bind copper and dissolve beta-amyloid plaques has also led to investigations of its application in Alzheimer's disease treatment, suggesting a potential pathway for repurposing 5-Chloro-8-methylquinoline derivatives in neurodegenerative disease chemotherapy (X. Mao & A. Schimmer, 2008).

Surface and Computational Studies

Further research into 8-hydroxyquinoline derivatives, including those structurally similar to 5-Chloro-8-methylquinoline, involves electrochemical, surface, and computational studies to understand their inhibition performance against carbon steel corrosion in various environments. These studies utilize Density Functional Theory (DFT) calculations and Monte Carlo simulations to elucidate the electronic and adsorption properties of such compounds, offering insights into their protective mechanisms at the molecular level (M. Faydy et al., 2020).

Safety And Hazards

When handling 5-Chloro-8-methylquinoline, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in industrial and medicinal fields . Therefore, there is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

5-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXFUGCJJRDBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398168
Record name 5-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-methylquinoline

CAS RN

78941-95-4
Record name 5-Chloro-8-methylquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-8-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-8-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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